molecular formula C17H17ClN2O2S B2779605 3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione CAS No. 1280936-63-1

3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione

Cat. No. B2779605
CAS RN: 1280936-63-1
M. Wt: 348.85
InChI Key: OORNORLZOABFBS-UHFFFAOYSA-N
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Description

3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione is a useful research compound. Its molecular formula is C17H17ClN2O2S and its molecular weight is 348.85. The purity is usually 95%.
BenchChem offers high-quality 3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Heterocyclic Compound Synthesis

Heterocyclic compounds, including quinolines and naphthyridines, are synthesized for various applications, including medicinal chemistry. For instance, the synthesis of novel heteroannulated chromones and naphthyridines has been demonstrated, showcasing the potential for creating complex molecules with specific properties, such as nonlinear optical (NLO) analysis, and electronic structure investigations. These syntheses involve condensation reactions and are critical in developing pharmaceuticals and materials science (Halim & Ibrahim, 2017).

Antitumor Agents

The development of antitumor agents often involves the synthesis of quinolinediones and related compounds. An example includes the synthesis of lavendamycin methyl ester and related novel quinolindiones, which have shown potent antitumor activity. This synthesis highlights the potential application of related compounds in creating effective cancer treatments (Behforouz et al., 1996).

Molecular Rearrangements

Studies on the reactivity of chloroquinoline-2,4-diones with various reagents have led to the discovery of new molecular rearrangements. These findings are significant in organic chemistry, as they offer new pathways for synthesizing complex molecules with potential applications in drug development and material sciences (Klásek et al., 2020).

Catalysis

The use of catalytic systems for synthesizing dihydropyrimidinones and hydroquinazoline-diones is another application area. These compounds are important in pharmaceuticals and materials science. An example is the use of ionic liquids in combination with chlorotrimethylsilane as a catalyst for the efficient synthesis of these compounds, demonstrating the potential for green chemistry applications (Kefayati et al., 2012).

Fluorescent Materials

The synthesis of fluorescent materials is a crucial area of research, with applications in sensors, imaging, and electronics. Piperazine substituted naphthalimide compounds, for instance, have been synthesized and studied for their luminescent properties and photo-induced electron transfer, demonstrating potential uses in developing new fluorescent probes and materials (Gan et al., 2003).

These applications illustrate the broad potential of compounds similar to "3-{(7-Chloroquinolin-8-yl)methylamino}-1lambda6-thiolane-1,1-dione" in scientific research, spanning from pharmaceuticals to materials science. The synthesis and study of such compounds are vital for advancing knowledge and developing new technologies.

properties

IUPAC Name

N-[(7-chloroquinolin-8-yl)methyl]-1,1-dioxo-N-prop-2-ynylthiolan-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O2S/c1-2-9-20(14-7-10-23(21,22)12-14)11-15-16(18)6-5-13-4-3-8-19-17(13)15/h1,3-6,8,14H,7,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OORNORLZOABFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCN(CC1=C(C=CC2=C1N=CC=C2)Cl)C3CCS(=O)(=O)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-{[(7-Chloroquinolin-8-yl)methyl](prop-2-yn-1-yl)amino}-1lambda6-thiolane-1,1-dione

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